molecular formula C27H23N3O2S B3268619 2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide CAS No. 489466-12-8

2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide

Cat. No.: B3268619
CAS No.: 489466-12-8
M. Wt: 453.6 g/mol
InChI Key: IQYRZJMBFWNOLJ-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is a tetrahydropyridine derivative featuring a cyano group at position 3, a thioacetamide bridge, and a substituted aryl group (o-tolyl) at position 4 of the pyridine ring.

Properties

IUPAC Name

2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-19-10-8-9-15-22(19)23-16-25(31)29-27(24(23)17-28)33-18-26(32)30(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-15,23H,16,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRZJMBFWNOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound with the molecular formula C27H23N3O2S and a molecular weight of 453.6 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and analgesic properties.

The compound is characterized by its unique structure, which includes a tetrahydropyridine moiety and a diphenylacetamide group. The presence of the cyano group and thioether linkage contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC27H23N3O2S
Molecular Weight453.6 g/mol
CAS Number489466-12-8
PurityTypically ≥ 95%

1. Antimicrobial Activity

Research indicates that derivatives of diphenylacetamide exhibit significant antimicrobial properties. A study involving various synthesized compounds demonstrated that certain derivatives showed promising antibacterial and antifungal activity against several strains such as E. coli and Bacillus subtilis. Specifically, compounds related to diphenylacetamide demonstrated notable effectiveness compared to standard antibiotics like chloramphenicol .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideE. coli0.5 mg/ml
This compoundBacillus subtilis0.25 mg/ml
Standard (Chloramphenicol)Pseudomonas aeruginosa0.1 mg/ml

2. Analgesic Activity

Molecular docking studies have suggested that derivatives of diphenylacetamide may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The compound's structure allows it to fit into the active sites of these enzymes effectively, potentially leading to pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table 2: Docking Studies for Analgesic Activity

CompoundBinding Energy (kcal/mol)Target Enzyme
Diclofenac-7.4COX-1
AKM-2-9.0COX-1
AKM-3-9.0COX-2

Case Studies

In a study published in the Oriental Journal of Chemistry, researchers synthesized various derivatives of diphenylacetamide and evaluated their analgesic properties using animal models. The findings indicated that certain compounds exhibited significant pain relief effects when compared to control groups treated with standard analgesics .

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) increase polarity but may reduce solubility in non-polar solvents.
  • Acetamide Modifications : Replacing N,N-diphenyl with heterocyclic groups (e.g., thiazol-2-yl in ) alters hydrogen-bonding capacity and target selectivity.

Example :

  • Target Analog Synthesis: A related compound, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, was synthesized in 85% yield via refluxing with sodium acetate in ethanol . Similar conditions likely apply to the target compound.

Physicochemical and Pharmacological Profiles

Physicochemical Properties

  • logP and Solubility :
    • The thiazol-2-yl analog (MW 384.48) has higher polarity than the target compound due to its heterocyclic substituent, though exact logP values are unreported .
    • The 3,4,5-trimethoxyphenyl derivative (MW 495.6) exhibits increased hydrophobicity, favoring blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide
Reactant of Route 2
2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N,N-diphenylacetamide

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